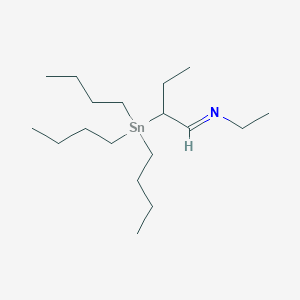![molecular formula C10H12O2 B14588988 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene CAS No. 61251-32-9](/img/structure/B14588988.png)
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene is an organic compound with a unique bicyclic structure. This compound is characterized by its two methoxy groups attached to a bicyclo[4.2.0]octa-1,3,5-triene framework. The presence of these methoxy groups and the bicyclic structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran as a solvent and butyllithium as a reagent. The reaction is carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to produce the compound in high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of methoxy groups with other functional groups.
Applications De Recherche Scientifique
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The methoxy groups and bicyclic structure allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound has a similar bicyclic structure but differs in the position and number of methoxy groups.
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine:
Uniqueness
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene is unique
Propriétés
Numéro CAS |
61251-32-9 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C10H12O2/c1-11-8-5-7-3-4-9(7)10(6-8)12-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
QYWYHHUUNIIZRB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC2)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
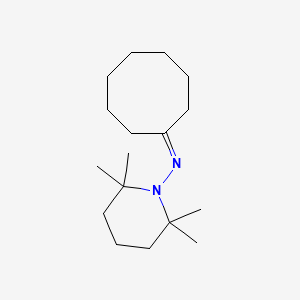
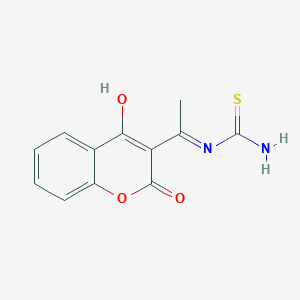
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
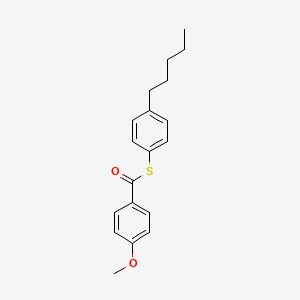
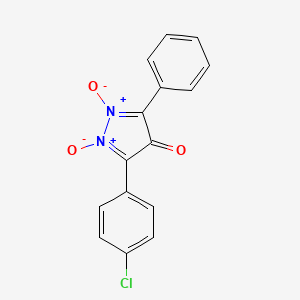
![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
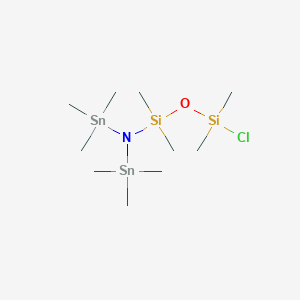
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
